molecular formula C20H15N7O2S B11492193 4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B11492193
M. Wt: 417.4 g/mol
InChI Key: HSFHRJWWYZCPEW-FOWTUZBSSA-N
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Description

4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of a tetrazole ring, a pyrrole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesisCommon reagents used in these steps include sodium azide for tetrazole formation, and various catalysts and solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(1Z)-2-CYANO-2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H15N7O2S

Molecular Weight

417.4 g/mol

IUPAC Name

4-[2-[(Z)-2-cyano-2-[4-(tetrazol-1-yl)phenyl]ethenyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H15N7O2S/c21-13-16(15-3-5-18(6-4-15)27-14-23-24-25-27)12-19-2-1-11-26(19)17-7-9-20(10-8-17)30(22,28)29/h1-12,14H,(H2,22,28,29)/b16-12+

InChI Key

HSFHRJWWYZCPEW-FOWTUZBSSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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